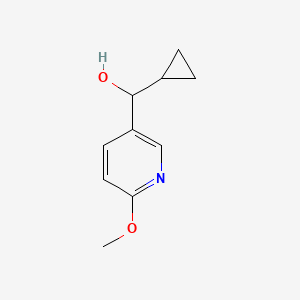
4-Methoxy-2,6-diphenylphenol
Vue d'ensemble
Description
4-Methoxy-2,6-diphenylphenol is an organic compound belonging to the phenol family. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes two phenyl groups and a methoxy group attached to the phenol ring. It is used in various scientific research applications due to its chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2,6-diphenylphenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This method is favored for its mild reaction conditions and high yield.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as recrystallization and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxy-2,6-diphenylphenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be achieved using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of a functional group with another. For example, halogenation can occur in the presence of halogens like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chlorine, bromine, and other halogens.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.
Applications De Recherche Scientifique
4-Methoxy-2,6-diphenylphenol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Industry: Utilized in the production of polymers and other industrial chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-Methoxy-2,6-diphenylphenol primarily involves its antioxidant properties. It can interact with free radicals, neutralizing them by donating an electron, thus preventing oxidative damage to cells and tissues . This compound may also inhibit specific enzymes involved in oxidative stress pathways, further contributing to its protective effects.
Comparaison Avec Des Composés Similaires
Eugenol: A natural methoxyphenol used in perfumes and dentistry, known for its antioxidant activity.
Isoeugenol: Another natural methoxyphenol with similar uses and properties as eugenol.
Apocynin: A methoxyphenol that inhibits NADPH oxidase, reducing oxidative stress.
Uniqueness: 4-Methoxy-2,6-diphenylphenol is unique due to its specific structure, which includes two phenyl groups and a methoxy group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
32251-20-0 |
|---|---|
Formule moléculaire |
C19H16O2 |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
4-methoxy-2,6-diphenylphenol |
InChI |
InChI=1S/C19H16O2/c1-21-16-12-17(14-8-4-2-5-9-14)19(20)18(13-16)15-10-6-3-7-11-15/h2-13,20H,1H3 |
Clé InChI |
SQWMFGXXTYTJKY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)C2=CC=CC=C2)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Aminomethylimidazo[5,1-b]thiazole](/img/structure/B8539908.png)
![(2S)-1-[(4-fluorophenyl)sulfonyl]-2-piperidinecarboxylic acid](/img/structure/B8539926.png)

![1-Piperidineacetamide,n-(2,3-dihydro-2-oxo-6-benzoxazolyl)-4-[(4-hydroxyphenyl)methyl]-a-oxo-](/img/structure/B8539949.png)





